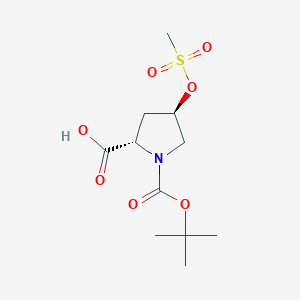
3-羟基-2-萘腈
描述
3-Hydroxy-2-naphthonitrile is a useful research compound. Its molecular formula is C11H7NO and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2-naphthonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-naphthonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
阴离子的荧光传感
阴离子的荧光传感器开发是一个重要的应用领域。Zhang 等人 (2003) 证明了相关的化合物 3-羟基-2-萘酰胺在乙腈中表现出红移荧光发射,在添加 F^(-)、AcO^(-) 和 H2PO4^(-) 等阴离子后增强。这种增强取决于阴离子的碱性,传感器阴离子氢键复合物中的激发态分子间质子转移作为信号机制 (Zhang 等人,2003)。
催化和有机合成
在有机合成领域,衍生自 3-羟基-2-萘腈的化合物被用作中间体。例如,Shteinberg (2022) 探索了合成 3-羟基-2-萘甲酸苯胺的催化方法,突出了其在生产有机偶氮颜料、药物和农药中的应用。这项研究确定三氯化磷在温和条件下是一种有效的催化剂,为以定量产率获得高质量苯胺提供了一种实用方法 (Shteinberg,2022)。
材料科学和有机发光二极管 (OLED)
在材料科学中,García-López 等人 (2014) 合成了衍生自席夫碱的有机锡化合物,展示了它们在有机发光二极管 (OLED) 中的应用潜力。该研究重点介绍了这些化合物的合成、光物理表征和初步电致发光特性,证明了它们在推进 OLED 技术中的相关性 (García-López 等人,2014)。
太阳能电池
对羟基和氨基取代芳烃(例如衍生自 3-羟基-2-萘腈的芳烃)的研究延伸到太阳能电池应用。Yao 等人 (2003) 设计了用于染料敏化的介孔 TiO2 太阳能电池的半花菁衍生物,证明了羟基在提高电子注入效率中的重要性。这项工作说明了此类化合物在提高太阳能电池性能方面的潜力 (Yao 等人,2003)。
缓蚀
在腐蚀科学领域,Singh 等人 (2016) 研究了萘啶衍生物对盐酸中低碳钢的缓蚀作用。该研究表明羟基和氨基取代的芳烃作为有效的缓蚀剂的潜力,突出了它们在工业应用中的实际重要性 (Singh 等人,2016)。
作用机制
Target of Action
This compound belongs to the class of nitriles, which are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Nitriles, in general, are known to undergo nucleophilic substitution reactions . They can replace a halogen in a halogenoalkane, resulting in a nitrile . This reaction is a key step in the synthesis of many organic compounds .
Biochemical Pathways
Nitriles can be converted to amides, which play a crucial role in various biochemical pathways . .
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It also appears to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-2-naphthonitrile. For instance, its stability is maintained under an inert atmosphere at room temperature . Other factors, such as pH, presence of other chemicals, and temperature, could potentially affect its action and efficacy.
生化分析
Biochemical Properties
3-Hydroxy-2-naphthonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . The hydroxyl group in 3-Hydroxy-2-naphthonitrile allows it to form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the nitrile group can participate in nucleophilic addition reactions, further influencing enzyme function.
Cellular Effects
The effects of 3-Hydroxy-2-naphthonitrile on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, 3-Hydroxy-2-naphthonitrile can alter the expression of genes involved in oxidative stress responses, potentially providing protective effects against cellular damage . Furthermore, its impact on cellular metabolism includes the inhibition of certain metabolic enzymes, leading to altered levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, 3-Hydroxy-2-naphthonitrile exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them depending on the context . This binding often involves hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s amino acid residues. Additionally, 3-Hydroxy-2-naphthonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-2-naphthonitrile can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 3-Hydroxy-2-naphthonitrile is relatively stable under inert atmospheric conditions at room temperature . Its degradation products can also have biological activity, potentially leading to cumulative effects over extended periods. Long-term exposure to 3-Hydroxy-2-naphthonitrile in in vitro and in vivo studies has demonstrated sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-Hydroxy-2-naphthonitrile vary with different dosages in animal models. At low doses, the compound may exhibit protective effects by modulating oxidative stress responses and enhancing cellular resilience . At higher doses, 3-Hydroxy-2-naphthonitrile can become toxic, leading to adverse effects such as enzyme inhibition, cellular damage, and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
3-Hydroxy-2-naphthonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and nitrile-containing metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell. The compound’s interactions with metabolic enzymes can also affect the overall metabolic balance, potentially leading to shifts in energy production and utilization .
Transport and Distribution
Within cells and tissues, 3-Hydroxy-2-naphthonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization can influence its activity, as it may interact with different biomolecules depending on its distribution. For example, its presence in the cytoplasm can lead to interactions with cytoplasmic enzymes, while its accumulation in organelles such as mitochondria can affect mitochondrial function .
Subcellular Localization
The subcellular localization of 3-Hydroxy-2-naphthonitrile plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, its presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins. The precise localization of 3-Hydroxy-2-naphthonitrile within the cell determines its specific biochemical and cellular effects .
属性
IUPAC Name |
3-hydroxynaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPUYMTZIAJFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514471 | |
| Record name | 3-Hydroxynaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52449-77-1 | |
| Record name | 3-Hydroxynaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B1610337.png)





